molecular formula C19H22N2O B309523 N-(9-ethylcarbazol-3-yl)-2-methylbutanamide

N-(9-ethylcarbazol-3-yl)-2-methylbutanamide

Cat. No. B309523
M. Wt: 294.4 g/mol
InChI Key: UTYUIYZGDGOFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethylcarbazol-3-yl)-2-methylbutanamide, also known as EB-1020, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EB-1020 belongs to the family of carbazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is not fully understood. However, it has been suggested that N-(9-ethylcarbazol-3-yl)-2-methylbutanamide acts on the cholinergic system by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(9-ethylcarbazol-3-yl)-2-methylbutanamide increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9-ethylcarbazol-3-yl)-2-methylbutanamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been extensively studied in preclinical models, which makes it a well-characterized compound for future studies. However, one limitation of using N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is its limited solubility in water, which can make it challenging to administer in some experimental settings.

Future Directions

There are several future directions for the study of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further preclinical studies are needed to determine the optimal dose and administration route for N-(9-ethylcarbazol-3-yl)-2-methylbutanamide in these disorders. Additionally, the mechanism of action of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of new synthetic methods for N-(9-ethylcarbazol-3-yl)-2-methylbutanamide that can improve its solubility and bioavailability. Overall, the study of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has the potential to lead to the development of new treatments for neurological disorders.
In conclusion, N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is a novel compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its high purity and well-characterized properties make it a suitable compound for future studies. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis method of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide involves the reaction of 9-ethylcarbazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(9-ethylcarbazol-3-yl)-2-methylbutanamide as a white solid with a purity of over 99%. The synthesis process has been optimized to ensure high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been found to exhibit neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of these disorders.

properties

Product Name

N-(9-ethylcarbazol-3-yl)-2-methylbutanamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-methylbutanamide

InChI

InChI=1S/C19H22N2O/c1-4-13(3)19(22)20-14-10-11-18-16(12-14)15-8-6-7-9-17(15)21(18)5-2/h6-13H,4-5H2,1-3H3,(H,20,22)

InChI Key

UTYUIYZGDGOFKM-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Canonical SMILES

CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Origin of Product

United States

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